molecular formula C9H9BrO3 B1230164 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone CAS No. 39503-61-2

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Cat. No.: B1230164
CAS No.: 39503-61-2
M. Wt: 245.07 g/mol
InChI Key: KFFNBIVASILHIH-UHFFFAOYSA-N
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Scientific Research Applications

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone has various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in traditional medicine.

    Industry: It is used as a flavoring agent and in the production of fragrances.

Safety and Hazards

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

Future Directions

Research on 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone could explore its potential applications in drug development, especially considering its anti-inflammatory properties . Investigating its interactions with specific cellular pathways and identifying potential therapeutic targets would be valuable.

Biochemical Analysis

Biochemical Properties

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the production of inflammatory mediators such as nitric oxide and prostaglandin E2 by blocking the NF-κB and MAPK signaling pathways in activated microglia . This interaction suggests that this compound can modulate inflammatory responses, making it a potential candidate for anti-inflammatory therapies.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to suppress pro-inflammatory responses in murine BV-2 cells by inhibiting the activation of NF-κB and MAPK pathways . This suppression leads to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to and inhibits enzymes involved in the NF-κB and MAPK signaling pathways, leading to a reduction in the production of inflammatory mediators . Additionally, it may influence gene expression by modulating transcription factors associated with these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its efficacy may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce inflammation without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism may involve its conversion into different metabolites, which can influence its overall efficacy and safety . Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can impact its therapeutic effects and potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Chemical Reactions Analysis

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFNBIVASILHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404837
Record name 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39503-61-2
Record name 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (SE1) interact with its targets and what are the downstream effects?

A: Research suggests that SE1 exhibits its anti-inflammatory and anti-tumor activity through multiple mechanisms. One key interaction involves the inhibition of matrix metalloproteinase-9 (MMP-9) activity. This interaction is mediated through hydrogen and Pi-Pi bonds between SE1 and specific amino acid residues (TYR245 and HIS226) within the MMP-9 active site. [] By inhibiting MMP-9, SE1 effectively reduces gelatin digestion and the migration of human fibrosarcoma cells. []

Q2: What is the structural characterization of this compound?

A: this compound (SE1) is an organic compound with the molecular formula C9H9BrO3. [] The crystal structure reveals that the ethanone group is slightly twisted relative to the aromatic ring with a dihedral angle of 3.6(2)°. [] An intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen atom stabilizes this conformation. [] Additionally, π–π interactions between neighboring benzene rings contribute to the stability of the crystal structure. [] While the exact molecular weight and spectroscopic data are not provided in the abstracts, these can be calculated from the molecular formula and confirmed through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Q3: What is known about the in vitro and in vivo efficacy of this compound?

A: In vitro studies have shown that SE1 effectively inhibits PMA-induced MMP-9 activity and migration of HT1080 human fibrosarcoma cells in a dose-dependent manner. [] These findings were supported by western blot and immunofluorescence analyses, which confirmed the inhibitory effects of SE1 on MAPK and NF-κB signaling pathways. []

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